Caesium hexafluoroantimonate

Vue d'ensemble

Description

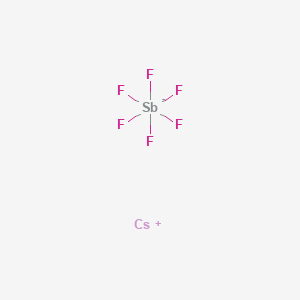

Caesium hexafluoroantimonate is a chemical compound with the formula Cs[SbF6]. It is known for its unique properties and applications in various fields of science and industry. This compound is a salt composed of cesium cations and hexafluorostiboranuide anions, and it is often used in research and industrial processes due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Caesium hexafluoroantimonate can be synthesized through the reaction of cesium fluoride with antimony pentafluoride. The reaction typically occurs in anhydrous hydrogen fluoride as a solvent. The process involves the following steps:

- Dissolving cesium fluoride in anhydrous hydrogen fluoride.

- Adding antimony pentafluoride to the solution.

- Allowing the reaction to proceed at low temperatures to form cesium hexafluorostiboranuide.

Industrial Production Methods

Industrial production of cesium hexafluorostiboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment to handle the highly reactive and corrosive reagents is essential for safe and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Caesium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It can participate in substitution reactions where the hexafluorostiboranuide anion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and chlorine.

Reduction: Reducing agents such as hydrogen or metals like zinc can be used.

Substitution: Reagents like halides or other anionic species can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

Applications De Recherche Scientifique

Chemical Catalysis

CsSbF₆ as a Catalyst

Caesium hexafluoroantimonate is recognized for its catalytic properties in organic synthesis. It facilitates various chemical reactions, enhancing efficiency and selectivity. Its Lewis acid characteristics make it suitable for catalyzing electrophilic aromatic substitutions and other organic transformations.

- Table 1: Catalytic Reactions Using CsSbF₆

Material Science

Solid-State Electrolytes

CsSbF₆ exhibits high ionic conductivity, making it a valuable component in solid-state electrolytes. These electrolytes are essential for the development of next-generation batteries, contributing to improved safety and energy density.

- Table 2: Properties of CsSbF₆ in Solid-State Electrolytes

| Property | Value | Application |

|---|---|---|

| Ionic Conductivity | High (specific values vary) | Solid-state batteries |

| Thermal Stability | Excellent | High-performance applications |

| Compatibility with Electrodes | Good | Lithium metal anodes |

Sensor Technology

Detection of Caesium Ions

Recent studies have demonstrated the use of CsSbF₆ in sensor technology, specifically for the selective detection of caesium ions (Cs⁺). The compound can form complexes with Cs⁺, allowing for sensitive detection methods.

- Case Study: Sensor Development

Electrochemical Applications

Role in Electrochemical Systems

The compound's properties allow it to be used in various electrochemical applications, such as:

- Battery Systems: Its high ionic conductivity contributes to the performance of solid-state batteries.

- Electrochemical Sensors: The ability to detect specific ions makes it useful in environmental monitoring and safety applications.

Research on Inorganic Fluoride Materials

Precursor for Functional Materials

CsSbF₆ serves as a precursor for synthesizing various inorganic fluoride materials with unique properties. These materials are explored for their potential applications in scintillators and optoelectronic devices.

- Table 3: Inorganic Fluoride Materials Derived from CsSbF₆

| Material | Properties | Potential Applications |

|---|---|---|

| Cs₂SnF₆ | High ionic conductivity | Solid-state electrolytes |

| Scintillation Materials | Strong luminescence | Radiation detection |

Mécanisme D'action

The mechanism by which cesium hexafluorostiboranuide exerts its effects involves its ability to act as a strong Lewis acid. This property allows it to facilitate various chemical reactions by accepting electron pairs from other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cesium fluoride: Used in similar applications but lacks the unique properties of the hexafluorostiboranuide anion.

Antimony pentafluoride: Shares some reactivity but is more commonly used as a standalone reagent.

Hexafluorophosphate salts: Similar in structure but with different chemical properties and applications.

Uniqueness

Caesium hexafluoroantimonate is unique due to its combination of cesium and hexafluorostiboranuide, which imparts distinct reactivity and stability. Its ability to act as a strong Lewis acid makes it particularly valuable in catalysis and other chemical processes.

Activité Biologique

Caesium hexafluoroantimonate (CsSbF₆) is an inorganic compound that has garnered interest in various fields of research, particularly in chemistry and materials science. However, its biological activity remains underexplored. This article aims to provide a comprehensive overview of the available literature concerning the biological implications of CsSbF₆, including its synthesis, properties, and potential applications.

This compound is typically synthesized through metathesis reactions involving cesium salts and antimony fluoride sources. The general reaction can be represented as follows:

The compound crystallizes in a cubic lattice structure, which contributes to its stability and unique chemical properties. It is characterized by its high melting point and excellent solubility in polar solvents.

Biological Activity Overview

Despite its interesting chemical properties, the biological activity of CsSbF₆ is not well-documented. The following sections summarize the limited findings related to its potential biological interactions and toxicity.

In Vitro Studies

- Cytotoxicity : Initial studies have indicated that CsSbF₆ exhibits low cytotoxicity in various cell lines. For instance, assays conducted on human myeloid leukemia cell lines (U937) showed minimal proliferation inhibition at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

- Antimicrobial Activity : While specific studies on CsSbF₆ are sparse, related compounds such as caesium hexafluorophosphate (CsPF₆) have been investigated for their antimicrobial properties. CsPF₆ has shown selective activity against certain pathogens, indicating that similar compounds may possess antimicrobial potential .

- Mechanism of Action : The mechanism by which CsSbF₆ may exert biological effects remains largely unknown. However, it is hypothesized that the compound's ability to interact with biological membranes could play a role in its activity .

Case Study 1: Interaction with Biological Systems

A study investigated the interaction of caesium salts with various biological receptors. Although not directly involving CsSbF₆, findings suggest that caesium ions can influence cellular processes by modulating receptor activity and ion channel function . This could imply a broader biological relevance for CsSbF₆ due to its caesium content.

Case Study 2: Comparative Analysis with Related Compounds

Research comparing CsSbF₆ with other caesium salts revealed that while some salts exhibited significant biological activity, CsSbF₆ did not show similar levels of interaction with tested biological systems. This highlights the need for further investigation into its specific mechanisms and potential applications .

Data Table: Summary of Biological Activity Findings

| Compound | Cytotoxicity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound (CsSbF₆) | >100 µM | Not extensively studied | Unknown |

| Caesium Hexafluorophosphate (CsPF₆) | >50 µM | Moderate against certain pathogens | Ion channel modulation |

Propriétés

IUPAC Name |

cesium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMJUXHXIKZIMM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633384 | |

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.656 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16949-12-5 | |

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.